molecular formula C25H28N2O2 B10880664 1-[4-(4-Ethylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(4-Ethylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10880664
M. Wt: 388.5 g/mol
InChI Key: RHOUZSIOZSDFBW-UHFFFAOYSA-N
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Description

1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with an ethylbenzyl group and a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Ethylbenzyl Group: The piperazine ring is then reacted with 4-ethylbenzyl chloride in the presence of a base such as sodium hydride to introduce the ethylbenzyl group.

    Attachment of Naphthyloxy Group: The final step involves the reaction of the substituted piperazine with 2-naphthyloxyacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine structure.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of piperazine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism by which 1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The ethylbenzyl and naphthyloxy groups can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.

    2-(2-Naphthyloxy)acetamide: Contains the naphthyloxy group but lacks the piperazine ring.

    4-(4-Ethylbenzyl)piperidine: Similar to the piperazine derivative but with a piperidine ring.

Uniqueness

1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to the combination of the piperazine ring with both ethylbenzyl and naphthyloxy groups, which can confer distinct chemical and biological properties not found in similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C25H28N2O2/c1-2-20-7-9-21(10-8-20)18-26-13-15-27(16-14-26)25(28)19-29-24-12-11-22-5-3-4-6-23(22)17-24/h3-12,17H,2,13-16,18-19H2,1H3

InChI Key

RHOUZSIOZSDFBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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